molecular formula C14H8ClF3N2 B2660821 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 200879-66-9

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2660821
CAS No.: 200879-66-9
M. Wt: 296.68
InChI Key: NIDKWQCWYHXIIM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of agrochemicals, materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c1-8-11(7-19)12(14(16,17)18)6-13(20-8)9-2-4-10(15)5-3-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKWQCWYHXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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